4-cyano-benzonitrile N-oxide
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Overview
Description
4-cyano-benzonitrile N-oxide is an organic compound characterized by the presence of both a nitrile and an oxide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-cyano-benzonitrile N-oxide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzonitrile with an oxidizing agent. For instance, the reaction of 4-cyanobenzonitrile with hydrogen peroxide in the presence of a catalyst can yield 4-cyanobenzonitrile oxide.
Industrial Production Methods: Industrial production of 4-cyanobenzonitrile oxide typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of 4-cyanobenzonitrile to its oxide form.
Chemical Reactions Analysis
Types of Reactions: 4-cyano-benzonitrile N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert the oxide back to the nitrile or other reduced forms.
Substitution: The nitrile and oxide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Hydrogen gas, metal hydrides, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products:
Oxidation Products: Higher oxides and complex organic molecules.
Reduction Products: Reduced nitriles and amines.
Substitution Products: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-cyano-benzonitrile N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-cyanobenzonitrile oxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
4-Cyanobenzonitrile: The parent compound, lacking the oxide group.
4-Nitrobenzonitrile: Similar structure but with a nitro group instead of an oxide.
4-Methoxybenzonitrile: Contains a methoxy group instead of an oxide
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research .
Properties
CAS No. |
10447-96-8 |
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Molecular Formula |
C8H4N2O |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
4-oxycyanobenzonitrile |
InChI |
InChI=1S/C8H4N2O/c9-5-7-1-3-8(4-2-7)6-10-11/h1-4H |
InChI Key |
REDDCKWAMXYDEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C#[N+][O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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